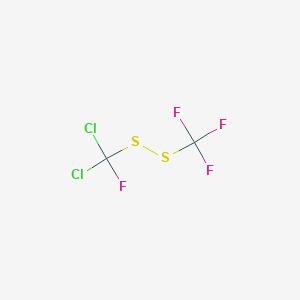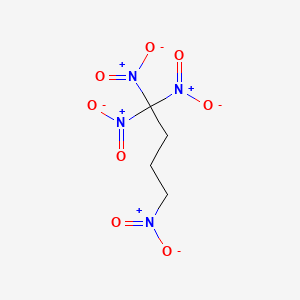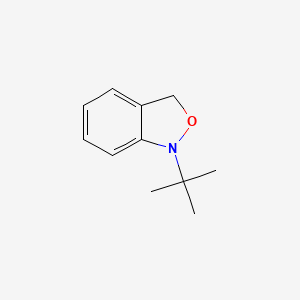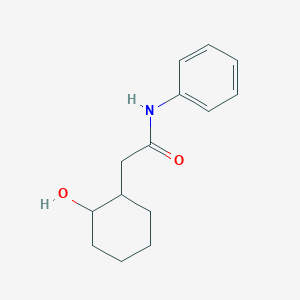
2-(2-Hydroxycyclohexyl)-n-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxycyclohexyl)-n-phenylacetamide is an organic compound that features a cyclohexane ring with a hydroxyl group and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Cyclohexanone and Phenylacetic Acid Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-(2-Hydroxycyclohexyl)-n-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Products: Ketone derivatives
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions
Products: Amine derivatives
-
Substitution
Reagents: Halogens, Nitrating agents
Conditions: Varies depending on the substituent
Products: Substituted phenyl derivatives
科学研究应用
2-(2-Hydroxycyclohexyl)-n-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial activities.
相似化合物的比较
2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be compared with other similar compounds such as:
2-Hydroxycyclohexyl-4’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with antioxidant properties.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: Another phenolic glycoside with similar structural features.
The uniqueness of this compound lies in its amide functionality, which imparts different chemical reactivity and potential biological activity compared to the glycosides.
属性
CAS 编号 |
14354-87-1 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-(2-hydroxycyclohexyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-6-11(13)10-14(17)15-12-7-2-1-3-8-12/h1-3,7-8,11,13,16H,4-6,9-10H2,(H,15,17) |
InChI 键 |
GOHIJIYFBOSJBC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)CC(=O)NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


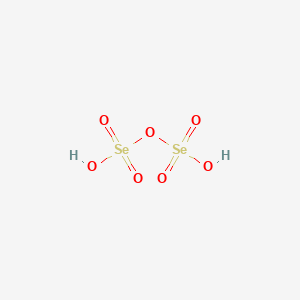
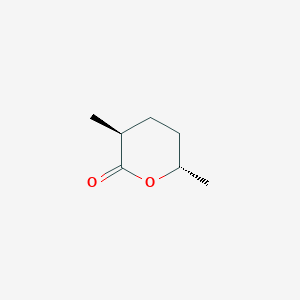
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
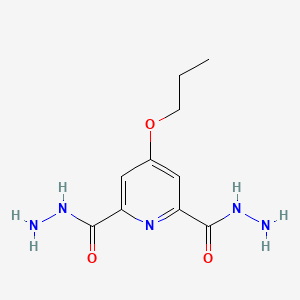
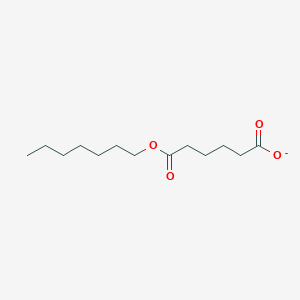
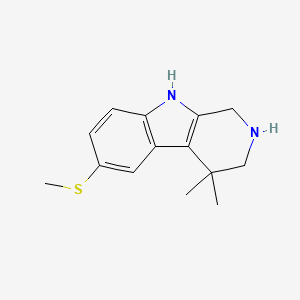
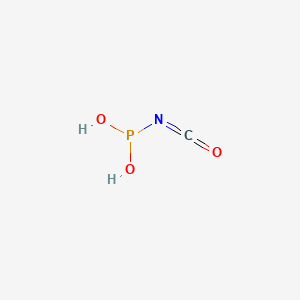
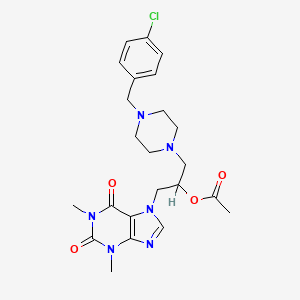
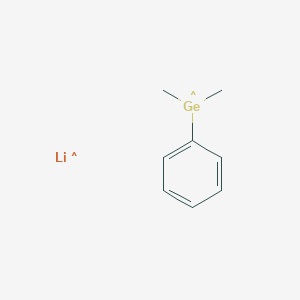
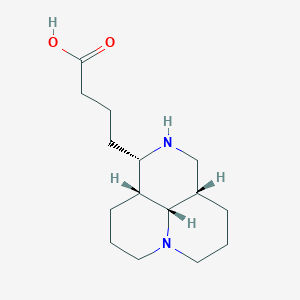
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
